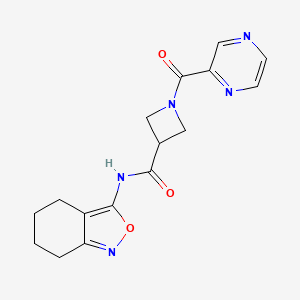

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE

Description

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of heterocyclic structures

Properties

IUPAC Name |

1-(pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c22-14(19-15-11-3-1-2-4-12(11)20-24-15)10-8-21(9-10)16(23)13-7-17-5-6-18-13/h5-7,10H,1-4,8-9H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPROYHWNOHBXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NOC(=C2C1)NC(=O)C3CN(C3)C(=O)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazine-2-carbonyl precursor, followed by the formation of the azetidine-3-carboxamide core. The final step involves the coupling of the pyrazine-2-carbonyl group with the azetidine-3-carboxamide under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE has several scientific research applications, including:

Medicinal Chemistry: Potential use as a lead compound in drug discovery for its biological activity.

Biological Studies: Investigation of its effects on cellular pathways and molecular targets.

Industrial Chemistry: Utilization in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

1-(PYRAZINE-2-CARBONYL)-N-(4,5,6,7-TETRAHYDRO-2,1-BENZOXAZOL-3-YL)AZETIDINE-3-CARBOXAMIDE: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of pyrazine and azetidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(Pyrazine-2-carbonyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)azetidine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling the pyrazine-2-carbonyl moiety to the azetidine-3-carboxamide core, followed by functionalization of the tetrahydrobenzoxazole ring. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) to minimize side reactions.

- Cyclization : Optimize temperature (70–90°C) and pH (neutral to slightly acidic) to stabilize intermediates and avoid ring-opening side reactions .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves purity (>95% by HPLC).

- Example yields from analogous compounds: 57–68% under optimized microwave-assisted conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 2.5–3.5 ppm (tetrahydrobenzoxazole protons), δ 8.0–9.0 ppm (pyrazine aromatic protons).

- ¹³C NMR : Carbonyl signals at ~165–175 ppm confirm amide and benzoxazole groups .

- IR : Stretching at ~1670 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

- Methodological Answer :

- Pyrazine ring : Susceptible to nucleophilic substitution (e.g., at C-5) under basic conditions.

- Azetidine carboxamide : Participates in hydrogen bonding, affecting solubility and bioactivity.

- Tetrahydrobenzoxazole : Oxidation of the sulfur atom (if present) or ring-opening under strong acidic/basic conditions may occur .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified pyrazine substituents (e.g., methyl, halogens) or benzoxazole ring substitutions.

- Assays : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based viability tests (IC₅₀ determination) to correlate structural changes with activity.

- Example: A triazole analog showed enhanced antimicrobial activity (MIC: 2 µg/mL) compared to the parent compound .

Q. What computational methods are suitable for predicting this compound’s binding affinity to protein targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase targets).

- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.

- QSAR models : Train models on datasets of similar heterocycles to predict logP, pIC₅₀, and ADMET properties .

Q. How can contradictory data on this compound’s reactivity be resolved (e.g., unexpected byproducts in synthesis)?

- Methodological Answer :

- Mechanistic studies : Use LC-MS to track intermediates and identify side reactions (e.g., hydrolysis of the benzoxazole ring under acidic conditions).

- DoE (Design of Experiments) : Apply factorial design (e.g., varying temperature, solvent, catalyst) to isolate critical factors. For example, a 2³ factorial design reduced byproduct formation by 40% in analogous syntheses .

Q. What strategies optimize the compound’s stability in biological assays (e.g., plasma or buffer solutions)?

- Methodological Answer :

- pH stability : Test degradation kinetics in buffers (pH 3–9) via HPLC. The benzoxazole ring is prone to hydrolysis at pH < 4 .

- Light/temperature : Store lyophilized samples at -20°C in amber vials to prevent photodegradation.

- Prodrug design : Introduce ester or PEG moieties to enhance plasma half-life.

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.